(4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione
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Overview
Description
(4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione is an organic compound characterized by the presence of a nitrophenyl group and an imino group attached to a phenylbutane-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione typically involves the condensation of a primary amine with an aldehyde or ketone. In this case, the reaction between 4-nitroaniline and 1-phenylbutane-1,3-dione under acidic conditions leads to the formation of the imine compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and nitrophenyl derivatives.
Scientific Research Applications
(4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the imino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione
- (4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione
- (4E)-4-[(4-Methoxyphenyl)imino]-1-phenylbutane-1,3-dione
Uniqueness
(4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
61756-01-2 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-(4-nitrophenyl)imino-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H12N2O4/c19-15(10-16(20)12-4-2-1-3-5-12)11-17-13-6-8-14(9-7-13)18(21)22/h1-9,11H,10H2 |
InChI Key |
QSWRDTCDXBXLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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